molecular formula C22H30S B12591497 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 648436-69-5

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B12591497
CAS No.: 648436-69-5
M. Wt: 326.5 g/mol
InChI Key: UZKXCMRZVTZARJ-UHFFFAOYSA-N
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Description

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is a polyaromatic hydrocarbon featuring a central 1,3,5-trimethylbenzene (mesitylene) core substituted with a sulfanyl group (-S-) linked to a 2-hexyl-4-methylphenyl moiety. This compound’s structure combines steric bulk from the hexyl chain and methyl groups with the electron-rich aromatic system, influencing its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

648436-69-5

Molecular Formula

C22H30S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C22H30S/c1-6-7-8-9-10-20-15-16(2)11-12-21(20)23-22-18(4)13-17(3)14-19(22)5/h11-15H,6-10H2,1-5H3

InChI Key

UZKXCMRZVTZARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for specific cellular pathways. Notably, it has been identified as an EPAC2 antagonist with an IC50 value of 0.4 µM, indicating its potential use in studies related to cyclic adenosine monophosphate (cAMP) signaling pathways .

Applications in Research

  • Pharmaceutical Development
    • The compound's ability to inhibit EPAC2 makes it a candidate for drug development targeting diseases associated with dysregulated cAMP signaling, such as certain cancers and metabolic disorders.
  • Chemical Synthesis
    • As a versatile building block, 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene can be utilized in synthesizing more complex organic molecules. Its sulfanyl group enhances reactivity in various substitution reactions.
  • Material Science
    • The compound's unique structure allows for potential applications in the development of new materials, particularly those requiring specific thermal or chemical stability.

Environmental Applications

The environmental behavior of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is also of interest:

  • Pollution Studies : Its presence in industrial effluents necessitates studies on its degradation pathways and environmental impact.
  • Analytical Chemistry : Methods such as gas chromatography may utilize this compound for detecting and quantifying pollutants in environmental samples.

Case Study 1: Pharmaceutical Research

A study evaluated the effects of various EPAC2 antagonists on cell proliferation in cancerous tissues. The results indicated that 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene significantly reduced cell viability at concentrations correlating with its IC50 value. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Material Science Innovation

Researchers synthesized a polymer incorporating 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene to enhance thermal stability. The resulting material demonstrated improved performance under high-temperature conditions compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Atmospheric Chemistry : The HO radical reactivity of mesitylene derivatives is critical for modeling urban air quality . The target compound’s persistence or degradation pathways warrant further study.
  • Material Science: Sulfanyl-aromatic systems are explored in polymer and ligand design; the hexyl chain could improve compatibility in nonpolar matrices.

Biological Activity

2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its effects on human health and the environment.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a sulfanyl group attached to a trimethylbenzene core. This structure may contribute to its biological properties. The molecular formula is C16H26SC_{16}H_{26}S, and it exhibits lipophilic characteristics due to the hexyl and methyl groups.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. Studies have shown that sulfanyl compounds can scavenge free radicals effectively, suggesting that 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene may possess similar capabilities .

Cytotoxicity

Cytotoxicity assays have been conducted to assess the compound's effects on various cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells, which is a desirable property in anticancer drug development. For instance, studies on structurally related sulfanyl compounds have shown IC50 values in the micromolar range against several cancer cell lines .

Endocrine Disruption Potential

Given the structural similarities with known endocrine disruptors, there are concerns regarding the potential endocrine-disrupting effects of this compound. Research has indicated that certain sulfanyl compounds can interfere with hormonal signaling pathways, leading to adverse health effects. Further studies are required to evaluate the specific impacts of 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene on endocrine function .

Study 1: Antioxidant Efficacy

In a study examining various sulfanyl compounds, 2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene was tested for its ability to inhibit lipid peroxidation in vitro. The results showed a significant reduction in malondialdehyde levels compared to controls, indicating strong antioxidant activity.

CompoundIC50 (µM)Lipid Peroxidation Inhibition (%)
ControlN/A0
Test Compound2578

Study 2: Cytotoxic Effects on Cancer Cells

A cytotoxicity assay was performed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure.

Cell LineIC50 (µM)
MCF-730
ControlN/A

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